molecular formula C36H42N2O2 B11536199 1-[4-(Decyloxy)phenyl]-3-tritylurea

1-[4-(Decyloxy)phenyl]-3-tritylurea

Cat. No.: B11536199
M. Wt: 534.7 g/mol
InChI Key: OOXDIETVNBOAHE-UHFFFAOYSA-N
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Description

1-[4-(Decyloxy)phenyl]-3-tritylurea is an organic compound characterized by its unique structure, which includes a decyloxy group attached to a phenyl ring and a tritylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Decyloxy)phenyl]-3-tritylurea typically involves the reaction of 4-(decyloxy)aniline with trityl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Decyloxy)phenyl]-3-tritylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products: The major products formed from these reactions include oxidized urea derivatives, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-tritylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-tritylurea is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with biological macromolecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 1-[4-(Decyloxy)phenyl]-3-phenylurea
  • 1-[4-(Decyloxy)phenyl]-3-benzylurea
  • 1-[4-(Decyloxy)phenyl]-3-tolylurea

Comparison: 1-[4-(Decyloxy)phenyl]-3-tritylurea is unique due to the presence of the trityl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have simpler substituents on the urea moiety.

Properties

Molecular Formula

C36H42N2O2

Molecular Weight

534.7 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-tritylurea

InChI

InChI=1S/C36H42N2O2/c1-2-3-4-5-6-7-8-18-29-40-34-27-25-33(26-28-34)37-35(39)38-36(30-19-12-9-13-20-30,31-21-14-10-15-22-31)32-23-16-11-17-24-32/h9-17,19-28H,2-8,18,29H2,1H3,(H2,37,38,39)

InChI Key

OOXDIETVNBOAHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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